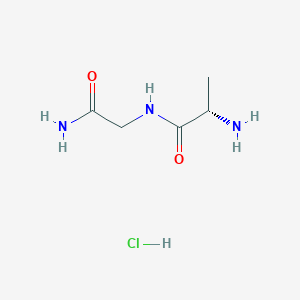

H-Ala-Gly-Nh2 HCl

Description

H-Ala-Gly-NH₂ HCl is a dipeptide amide hydrochloride derivative composed of alanine (Ala) and glycine (Gly) residues linked via an amide bond. The terminal amine group of alanine is free, while the glycine residue is amidated, with the structure stabilized by hydrochloric acid (HCl). This compound is primarily utilized in peptide synthesis as a building block or intermediate, as evidenced by its role in the synthesis of glutathionylspermidine derivatives in Escherichia coli enzymatic studies .

Properties

IUPAC Name |

(2S)-2-amino-N-(2-amino-2-oxoethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2.ClH/c1-3(6)5(10)8-2-4(7)9;/h3H,2,6H2,1H3,(H2,7,9)(H,8,10);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCIQLIGRKFZNE-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Gly-NH2 HCl typically involves the coupling of alanine and glycine. One common method is the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the amino acids. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of This compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Gly-NH2 HCl: can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for simple peptides.

Substitution: The amide group can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.

Substitution: Nucleophiles such as amines or thiols can react with the amide group.

Major Products Formed

Hydrolysis: Alanine and glycine.

Oxidation: Oxidized forms of the peptide.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Biochemistry

- Model Peptide Studies : H-Ala-Gly-NH2 HCl serves as a model compound for studying peptide folding and stability. Its simple structure allows researchers to investigate the effects of different amino acid sequences on peptide behavior.

Pharmacology

-

Therapeutic Potential : Research has indicated that this dipeptide may possess bioactive properties, making it a candidate for therapeutic applications such as:

- Neuroprotection : Studies suggest that dipeptides can protect neurons from oxidative stress, potentially aiding in neurodegenerative disease research.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties could lead to new treatments for inflammatory conditions.

Medicine

- Drug Delivery Systems : H-Ala-Gly-NH2 HCl is explored for its potential in enhancing the bioavailability of drugs. Its ability to form stable complexes with drug molecules can improve delivery efficiency.

- Nutritional Supplements : Due to its role in protein metabolism, it is being studied as a dietary supplement to support muscle recovery and growth.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of H-Ala-Gly-NH2 HCl on cultured neuronal cells exposed to oxidative stress. Results indicated that treatment with the dipeptide significantly reduced cell death and oxidative damage markers, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Anti-inflammatory Properties

Research conducted by the International Journal of Molecular Sciences examined the anti-inflammatory effects of this compound in animal models of arthritis. The findings demonstrated that administration of the dipeptide led to reduced inflammation and joint damage, highlighting its therapeutic promise in inflammatory diseases.

Mechanism of Action

The mechanism by which H-Ala-Gly-NH2 HCl exerts its effects is primarily through its interaction with enzymes and receptors involved in peptide metabolism. The compound can act as a substrate for peptidases, which cleave the peptide bond, releasing the constituent amino acids. This process is crucial for understanding protein digestion and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Note: Molecular weight for H-Ala-Gly-NH₂ HCl is calculated based on formula C₅H₁₁N₃O₂ + HCl.

Key Observations:

- Backbone Variations: H-Ala-Gly-NH₂ HCl and H-Ala-Ala-NH₂·HCl differ in the second residue (Gly vs.

- Functional Groups: H-Gly-Ala-AMC·HCl incorporates a 7-amino-4-methylcoumarin (AMC) group, enabling fluorescence-based assays, unlike non-fluorogenic analogs .

- Solubility : H-Gly-NH₂·HCl and H-Ala-NH₂·HCl exhibit broader solubility in organic solvents, while Ala-Gly (free dipeptide) is water-soluble due to its carboxylic acid group .

Biological Activity

H-Ala-Gly-Nh2 HCl, also known as N-Acetyl-L-alanylglycine amide hydrochloride, is a dipeptide that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 179.62 g/mol. The structure consists of an alanine residue linked to a glycine residue with an amide functional group. This configuration is crucial for its biological activity, particularly in peptide interactions and stability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, such as ATP synthase in mitochondria, thereby affecting cellular energy metabolism . The flexibility provided by the amide bond may enhance its interaction with target proteins.

- Receptor Modulation : Dipeptides like H-Ala-Gly-Nh2 can interact with various receptors, potentially modulating neurotransmitter systems and influencing physiological responses.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Case Studies

- Anticancer Research : A study investigated the effects of this compound on MCF-7 cells, revealing that it inhibited cell proliferation through a mechanism involving mitochondrial dysfunction. The compound was found to stabilize certain helical conformations that enhanced its binding affinity to ATP synthase, leading to decreased ATP production .

- Neuroprotection : In animal models, this compound demonstrated neuroprotective properties by mitigating oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor .

- Antimicrobial Activity : Research indicated that this compound possesses antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

Q & A

Q. How can researchers synthesize and characterize H-Ala-Gly-NH2 HCl with high purity?

Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cleavage and HCl salt formation. Characterization requires:

- Purity assessment : Reverse-phase HPLC with UV detection at 214 nm, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

- Structural confirmation : in DO to verify backbone protons and for carbonyl/carboxylate groups. Compare spectral data to literature values for analogous dipeptides .

- Mass spectrometry : ESI-MS to confirm molecular weight (expected [M+H] for CHNOHCl: ~182.6 Da).

Q. What experimental protocols ensure stability of this compound during storage?

- Hygroscopicity mitigation : Store in airtight containers with desiccants at -20°C. Pre-weigh aliquots to minimize freeze-thaw cycles .

- Stability testing : Conduct accelerated degradation studies at 40°C/75% relative humidity over 4 weeks. Monitor purity via HPLC and degradation products (e.g., free amine or diketopiperazine formation) .

Q. How can solubility be optimized for in vitro assays?

- Solvent screening : Test solubility in aqueous buffers (pH 2–7.4), DMSO, or ethanol. For low solubility, use sonication (10–15 min at 25°C) or co-solvents (≤5% DMSO) .

- Dynamic light scattering (DLS) : Confirm absence of aggregates in solution before cellular assays .

Advanced Research Questions

Q. How to resolve contradictions in potentiometric titration data for HCl-containing peptides like this compound?

- Endpoint refinement : Use derivative analysis (dpH/dV vs. volume) to identify exact equivalence points, especially when multiple protonation sites exist (e.g., amine and carboxyl groups). Second-derivative plots (d²pH/dV²) can pinpoint inflection points with <0.1 mL error .

- Data normalization : Compare titration curves across replicates using a standardized volume range (e.g., ±2 mL around expected endpoints) to minimize variability from baseline drift .

Q. What strategies validate peptide degradation pathways under physiological conditions?

- LC-MS/MS profiling : Incubate this compound in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) at 37°C. Identify cleavage products (e.g., Ala-Gly, Gly-NH2) via tandem MS fragmentation patterns .

- Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life and activation energy barriers .

Q. How to optimize coupling efficiency during SPPS to minimize byproducts?

- Real-time monitoring : Use in situ FTIR to track Fmoc deprotection (disappearance of the 1730 cm carbonyl peak) and coupling completion (emergence of amide I/II bands) .

- Double coupling protocol : For sterically hindered residues like glycine, repeat coupling steps with HOBt/DIC activation to achieve >95% efficiency .

Q. What statistical methods address reproducibility issues in bioactivity assays?

- Power analysis : Predefine sample size (n ≥ 6) using pilot data to ensure effect size detection (e.g., 20% inhibition with α=0.05, β=0.2) .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points from dose-response curves .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.